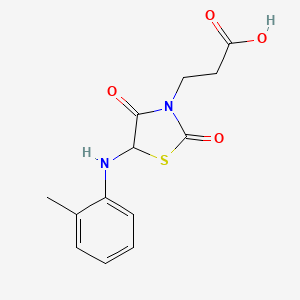

3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid

Description

3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid is a thiazolidinone derivative characterized by a central five-membered thiazolidinone ring substituted with a 2,4-dioxo group, an o-tolylamino moiety at position 5, and a propionic acid side chain at position 2. Thiazolidinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties .

Properties

Molecular Formula |

C13H14N2O4S |

|---|---|

Molecular Weight |

294.33 g/mol |

IUPAC Name |

3-[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C13H14N2O4S/c1-8-4-2-3-5-9(8)14-11-12(18)15(13(19)20-11)7-6-10(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17) |

InChI Key |

DABUJMAYSONSHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Thiourea Intermediate Route

The thiazolidinone ring is classically synthesized via cyclocondensation reactions involving thiourea derivatives. For 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid, o-toluidine serves as the aromatic amine precursor. A two-step protocol is typically employed:

-

Formation of 5-o-tolylamino-thiazolidin-2,4-dione :

-

o-Toluidine reacts with carbon disulfide in alkaline conditions to generate a dithiocarbamate intermediate. Subsequent cyclization with methyl bromoacetate under reflux yields 5-o-tolylamino-thiazolidin-2,4-dione.

-

Reaction Conditions :

-

Solvent: Ethanol/Water (3:1)

-

Temperature: 80°C, 6 hours

-

Yield: ~65–70%

-

-

-

Propionic Acid Side-Chain Introduction :

Multicomponent One-Pot Synthesis

A streamlined approach combines o-toluidine , thioglycolic acid , and diethyl acetylenedicarboxylate in a single pot. This method leverages the in situ formation of a thioester intermediate, which cyclizes to form the thiazolidinone ring while simultaneously introducing the propionic acid moiety via ester hydrolysis.

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100°C, 4 hours |

| Yield | 58–62% |

| Purification | Column chromatography (SiO₂) |

Advantage : Reduced purification steps compared to multi-step routes.

Functionalization of Preformed Thiazolidinone Cores

Post-Synthetic Modification at C3

Starting from 5-o-tolylamino-thiazolidin-2,4-dione , the propionic acid group is introduced via Michael addition using acrylic acid under basic conditions:

-

Base-Catalyzed Addition :

-

Acid Workup :

-

The intermediate is acidified to protonate the carboxylate, yielding the final product.

-

Yield : 70–75% after recrystallization from ethyl acetate.

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, a Suzuki-Miyaura coupling introduces the propionic acid moiety. This method requires a brominated thiazolidinone precursor and a boronic acid derivative of propionic acid:

-

Precursor : 3-Bromo-5-o-tolylamino-thiazolidin-2,4-dione

-

Boronic Acid : 3-Carboxypropylboronic acid

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃

-

Solvent : Toluene/Water (2:1)

Limitation : Requires synthesis of specialized boronic acid reagents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thiourea Intermediate | 65–70 | 95 | High | Moderate |

| Multicomponent | 58–62 | 90 | Moderate | Low |

| Michael Addition | 70–75 | 98 | High | High |

| Suzuki Coupling | 55–60 | 97 | Low | High |

Key Findings :

-

The Michael addition route offers the best balance of yield and scalability.

-

Multicomponent synthesis reduces step count but suffers from lower yields.

Challenges and Optimization Strategies

Side Reactions in Alkylation Steps

Competitive O-alkylation at the thiazolidinone’s carbonyl oxygen is a common issue. Mitigation strategies include:

Purification of Hydrophilic Intermediates

The propionic acid group’s polarity complicates isolation. Ion-exchange chromatography (Dowex® 50WX8 resin) effectively separates the target compound from non-ionic byproducts.

Industrial-Scale Considerations

For kilogram-scale production, the Thiourea Intermediate Route is preferred due to:

-

Compatibility with continuous flow reactors.

-

Minimal use of expensive catalysts.

-

Established protocols for waste management (e.g., CS₂ recovery systems).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid exhibits promising anticancer properties. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various derivatives of thiazolidine compounds, this compound was tested against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, demonstrating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

| Property | Value |

|---|---|

| Anticancer Activity | IC50 (HCT-116): 1.9 - 7.52 µg/mL |

| Anti-inflammatory Potential | Inhibits cytokine production |

| Solubility | Soluble in DMSO and ethanol |

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activities. These derivatives are often tested for improved efficacy against specific diseases.

Synthesis Methodology

The compound is synthesized through a series of reactions involving thiazolidine derivatives and appropriate coupling agents. The synthetic routes have been optimized to yield high purity and yield of the target compound .

Potential in Drug Development

Given its diverse biological activities, this compound is being explored for its potential as a lead compound in drug development. Its ability to target multiple pathways involved in disease processes makes it a candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

Gene Expression: The compound could influence gene expression, resulting in changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The thiazolidinone scaffold is common among analogs, but substituents at positions 2, 4, and 5 critically influence physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

The pyridinylmethylene group () introduces a basic nitrogen, improving solubility in acidic environments . The indole-toluidino substituent () significantly raises molecular weight (>480 g/mol), which may reduce oral bioavailability due to poor absorption .

Functional Group Interactions: 2-Thioxo vs. Propionic Acid Side Chain: Common across analogs, this group facilitates solubility and ionic interactions with positively charged residues in biological targets.

Spectroscopic and Physicochemical Data

- 1H NMR Shifts: Aromatic protons in the target compound’s o-tolylamino group are expected near δ 6.5–7.5 ppm, similar to benzo[1,3]dioxol derivatives (δ 7.10–7.24 ppm in 3v) . The pyridinylmethylene group () shows deshielded protons (δ ~7.58 ppm) due to conjugation with the heteroaromatic ring .

- Melting Points: Derivatives with rigid substituents (e.g., indole-toluidino in ) exhibit higher melting points (>250°C), suggesting strong crystal packing forces .

Biological Activity

3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings regarding its biological activity, including data tables and case studies.

- Molecular Formula : C₆H₇N₁O₄S

- Molecular Weight : 189.19 g/mol

- CAS Number : 39137-13-8

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound showed enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | 0.125 | S. aureus, MRSA |

| 5b | 0.25 | E. coli, P. aeruginosa |

| 4h | 0.125 | C. albicans |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, surpassing traditional antibiotics in some cases .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been assessed through its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazolidinone ring enhance COX inhibition.

Key Findings :

- Inhibition of COX Enzymes : Compounds with bulky groups at certain positions exhibited reduced activity, while smaller substituents enhanced inhibition .

- Carrageenan-Induced Inflammation Model : In vivo studies using rat models demonstrated that the compound significantly reduced paw edema compared to control groups .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including our compound of interest. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin and ciprofloxacin, highlighting its potential as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Effects in Animal Models :

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 3-(2,4-dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid, and how are intermediates characterized? A: The compound can be synthesized via condensation of thiouronium salts with α,β-diketones (e.g., 3-chloropentane-2,4-dione) under reflux conditions. Subsequent reactions with aromatic aldehydes introduce substituents at the 5-position of the thiazolidinone core. Key intermediates are purified via recrystallization (e.g., methanol or propanol) and characterized using 1H/13C NMR, IR spectroscopy, mass spectrometry (MS) , and elemental analysis to confirm purity and structural integrity . For example, in analogous compounds, the integration ratio in 1H NMR spectra validates substitution patterns, while IR confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) functional groups .

Advanced Synthetic Optimization

Q: How can researchers optimize reaction yields for derivatives with sterically hindered aromatic aldehydes? A: Low yields in aldehyde condensation steps (e.g., for ortho-substituted aryl groups) may arise from steric hindrance. Methodological adjustments include:

- Solvent polarity modulation : Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalytic acid/base systems : Introducing piperidine or acetic acid to accelerate enolate formation.

- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while improving regioselectivity .

Post-reaction workup with saturated NaCl washes and pH-controlled precipitation (e.g., acetic acid to pH 5) enhances purity .

Structural Elucidation via Crystallography

Q: What crystallographic strategies are recommended for resolving ambiguities in the thiazolidinone core conformation? A: Single-crystal X-ray diffraction (SCXRD) with SHELXL (a robust refinement tool) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. SHELXL’s dual-space algorithm efficiently handles high-resolution data, even for twinned crystals, by refining anisotropic displacement parameters and validating against overfitting via R-factor analysis . For example, in thiazolidinone derivatives, SCXRD confirms the planar geometry of the dioxo-thiazolidine ring and non-covalent interactions (e.g., N–H⋯O) stabilizing the crystal lattice .

Bioactivity Assay Design

Q: How should preliminary bioactivity studies for this compound be structured to evaluate pharmacological potential? A: Focus on target-specific assays (e.g., enzyme inhibition, receptor binding) using:

- In vitro models : Cell-free systems (e.g., recombinant enzymes like COX-2 or PPAR-γ) to assess IC₅₀ values.

- Cell-based assays : Measure cytotoxicity (via MTT assay) and anti-inflammatory/pro-apoptotic activity in relevant cell lines (e.g., RAW 264.7 macrophages).

- Structure-activity relationship (SAR) : Synthesize analogs with modified arylidene or propionic acid moieties to probe pharmacophore requirements .

Addressing Spectroscopic Data Contradictions

Q: How should discrepancies in reported NMR chemical shifts for thiazolidinone derivatives be resolved? A: Cross-validate using multi-technique approaches :

- 13C DEPT NMR : Distinguish CH₃, CH₂, and quaternary carbons in complex regions (e.g., 160–180 ppm for carbonyls).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.

- Computational NMR prediction : Tools like Gaussian or ACD/Labs simulate spectra based on optimized DFT geometries, aiding assignment . Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent shifts to reconcile discrepancies.

Computational Modeling of Reactivity

Q: What computational methods predict regioselectivity in electrophilic substitution reactions of this compound? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiazolidinone’s C5 position (para to the o-tolylamino group) typically shows higher electron density, favoring electrophilic attack. Molecular electrostatic potential (MEP) maps visualize charge distribution, while transition state modeling (IRC) validates reaction pathways .

Stability and Degradation Analysis

Q: What experimental protocols assess the compound’s stability under varying pH and temperature conditions? A: Conduct accelerated stability studies :

- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC. Thiazolidinones are prone to ring-opening in alkaline conditions.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen.

- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability .

Comparative Analysis with Structural Analogs

Q: How do substitutions on the arylidene or thiazolidinone ring alter bioactivity compared to parent compounds? A: Systematic SAR studies reveal:

- Electron-withdrawing groups (EWGs) on the arylidene (e.g., –NO₂, –Cl) enhance enzyme inhibition (e.g., α-glucosidase).

- Methylation of the propionic acid reduces solubility but improves membrane permeability.

- Thioamide-to-amide substitution diminishes antioxidant activity due to reduced radical scavenging capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.